N-Butylmaleimide

Description

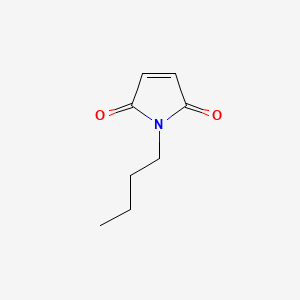

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Butylmaleimide: Chemical Properties, Structure, and Applications

Abstract

N-Butylmaleimide is a versatile N-substituted maleimide that serves as a crucial building block in polymer science and a valuable reagent in bioconjugation and drug development. Its reactivity, driven by the electrophilic carbon-carbon double bond within the maleimide ring, allows for a range of chemical transformations, most notably Michael additions and polymerizations. This guide provides a comprehensive technical overview of the chemical and physical properties, molecular structure, synthesis, and key reactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of this compound

N-substituted maleimides are a class of organic compounds that have garnered significant interest due to their wide-ranging applications.[1] this compound, in particular, offers a desirable balance of reactivity and physical properties, making it a valuable intermediate in various fields. The butyl group imparts increased hydrophobicity compared to smaller N-alkylmaleimides, influencing its solubility and interaction with other molecules.

The core utility of this compound stems from the reactivity of the maleimide functional group. This five-membered dicarboximide ring contains an electron-deficient double bond, rendering it a potent Michael acceptor.[2] This inherent reactivity is harnessed in two primary areas:

-

Polymer Chemistry: this compound can undergo both homo- and copolymerization to produce polymers with enhanced thermal stability and specific functionalities.[3][4]

-

Bioconjugation and Drug Development: The high selectivity of the maleimide group towards thiol (sulfhydryl) groups of cysteine residues in proteins forms the basis of its widespread use in creating stable bioconjugates.[] This is a cornerstone of modern drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs).[6]

This guide will delve into the fundamental chemical properties and structural aspects of this compound, providing a robust foundation for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and the characterization of its products.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [7] |

| Molecular Weight | 153.18 g/mol | [7] |

| CAS Number | 2973-09-3 | [7] |

| Appearance | Colorless to pale yellow liquid/solid | [3] |

| Boiling Point | 97-99 °C at 8 Torr | [8] |

| Melting Point | 83-85 °C | [8] |

| Density | 1.059 g/mL at 25 °C | [9] |

| Solubility | Soluble in organic solvents such as acetone and chloroform; limited solubility in water. | [3] |

Table 1: Key Chemical and Physical Properties of this compound

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by the planar maleimide ring attached to a flexible n-butyl chain. This structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key chemical shifts in ¹H and ¹³C NMR are summarized below.

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Maleimide Protons | 6.66 | s | 2H | CH=CH |

| N-Methylene Protons | 3.51 | m | 2H | N-CH₂ |

| Methylene Protons | 1.57 | m | 2H | N-CH₂-CH₂ |

| Methylene Protons | 1.30 | m | 2H | N-(CH₂)₂-CH₂ |

| Methyl Protons | 0.92 | t | 3H | CH₃ |

Table 2: ¹H NMR Spectral Data for this compound.[]

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |

| Carbonyl Carbons | 170.8 | C=O |

| Olefinic Carbons | 133.9 | CH=CH |

| N-Methylene Carbon | 42.9 | N-CH₂ |

| Methylene Carbon | 20.0 | N-CH₂-CH₂ |

| Methylene Carbon | - | N-(CH₂)₂-CH₂ |

| Methyl Carbon | - | CH₃ |

Table 3: ¹³C NMR Spectral Data for this compound.[] (Note: Some values were not explicitly provided in the source).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its functional groups.

-

~1700-1740 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.[10][11]

-

~3100 cm⁻¹: C-H stretching of the vinyl group in the maleimide ring.

-

~830 cm⁻¹ and ~696 cm⁻¹: C=C stretching and C-H out-of-plane bending in the maleimide ring, respectively.[11]

-

2850-3000 cm⁻¹: C-H stretching of the aliphatic butyl group.[12]

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 153). The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for N-alkyl imides involve cleavage of the alkyl chain. For this compound, characteristic fragments would arise from the loss of alkyl fragments from the butyl group.[13][14]

Synthesis of this compound

This compound is typically synthesized in a two-step process from readily available starting materials: maleic anhydride and n-butylamine.[10][15]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[10]

Step 1: Formation of N-Butylmaleamic Acid

-

In a suitable reaction vessel, dissolve maleic anhydride in a minimal amount of a suitable solvent, such as glacial acetic acid.

-

Slowly add an equimolar amount of n-butylamine to the solution while stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

Continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure complete formation of the N-butylmaleamic acid intermediate. This intermediate may precipitate from the solution.

Step 2: Cyclodehydration to this compound

-

To the reaction mixture containing N-butylmaleamic acid, add a dehydrating agent, typically acetic anhydride, and a catalyst, such as anhydrous sodium acetate.

-

Heat the mixture with stirring to a temperature of 85-90 °C for approximately 30 minutes.

-

After cooling, the reaction mixture is poured into water to precipitate the crude this compound.

-

The crude product is then purified, typically by extraction with an organic solvent (e.g., dichloromethane) followed by removal of the solvent under reduced pressure. Further purification can be achieved by chromatography if necessary.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond.

Michael Addition with Thiols

The most significant reaction of this compound in the context of bioconjugation is the Michael addition of a thiol. This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5), proceeding rapidly to form a stable thioether bond.[4]

Caption: Free-radical polymerization of this compound.

The resulting poly(this compound) and its copolymers often exhibit high glass transition temperatures and good thermal stability, making them suitable for applications as engineering plastics and in microelectronics. [16]

Applications in Drug Development and Materials Science

The unique reactivity of this compound has led to its adoption in several high-value applications.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound and other N-substituted maleimides are critical components of linkers used to attach potent cytotoxic drugs to monoclonal antibodies. [17]The antibody specifically targets a tumor-associated antigen, delivering the cytotoxic payload directly to the cancer cells. The maleimide end of the linker reacts with a cysteine residue on the antibody to form a stable covalent bond. []

Sources

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 6. azooptics.com [azooptics.com]

- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. farm.ucl.ac.be [farm.ucl.ac.be]

- 16. sketchviz.com [sketchviz.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of N-Butylmaleimide from Maleic Anhydride

Abstract

N-Butylmaleimide is a significant chemical intermediate utilized in the synthesis of specialty polymers, adhesives, coatings, and as a reagent in various organic transformations.[1] This guide provides a comprehensive overview of the synthesis of this compound from maleic anhydride and n-butylamine. It delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses key parameters for process optimization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic route.

Introduction: Significance and Applications of this compound

N-substituted maleimides are a class of compounds with broad utility across several scientific and industrial domains. Their reactivity, primarily attributed to the electrophilic double bond within the maleimide ring, makes them valuable building blocks in organic synthesis and polymer chemistry.[2][3] this compound, in particular, finds application as a monomer in the production of thermosetting resins and in copolymerization processes.[1] The butyl group imparts specific solubility and reactivity characteristics, making it a versatile intermediate for creating materials with tailored properties. Furthermore, maleimide derivatives are explored in medicinal chemistry for their potential biological activities.[4]

This guide focuses on the prevalent and efficient two-step synthesis of this compound, which involves the initial formation of N-butylmaleamic acid followed by cyclodehydration to yield the target imide.[4][5]

Reaction Mechanism and Chemical Principles

The synthesis of this compound from maleic anhydride and n-butylamine is a two-step process:

-

Amidation: The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-butylmaleamic acid. This step is typically fast and exothermic.[6]

-

Cyclodehydration (Imidization): The N-butylmaleamic acid is then subjected to dehydration to form the cyclic imide, this compound. This intramolecular condensation reaction involves the removal of a water molecule and is often facilitated by a dehydrating agent and/or heat.[5][7]

Causality Behind Experimental Choices

The choice of reagents and conditions for the cyclodehydration step is critical for achieving high yield and purity. Common methods include:

-

Acetic Anhydride and Sodium Acetate: Acetic anhydride acts as a powerful dehydrating agent, while sodium acetate serves as a catalyst.[4][8] This is a widely used and effective method for laboratory-scale synthesis.

-

Azeotropic Distillation: In this approach, the reaction is carried out in a solvent that forms an azeotrope with water (e.g., toluene or xylene).[5][7] The continuous removal of water by a Dean-Stark trap drives the equilibrium towards the product side, favoring the formation of the imide.[9] Acid catalysts like p-toluenesulfonic acid are often employed to accelerate the reaction.[7]

The selection between these methods often depends on the scale of the reaction, desired purity, and available equipment.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocols

This section provides two validated protocols for the synthesis of this compound.

Protocol 1: Acetic Anhydride Mediated Cyclodehydration

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[4][8]

3.1.1. Materials and Equipment

| Reagent/Equipment | Specification |

| Maleic Anhydride | Reagent Grade, ≥99% |

| n-Butylamine | Reagent Grade, ≥99% |

| Acetic Anhydride | Reagent Grade, ≥98% |

| Anhydrous Sodium Acetate | Reagent Grade, ≥99% |

| Diethyl Ether | Anhydrous |

| Dichloromethane | Reagent Grade |

| Water | Deionized |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator |

3.1.2. Step-by-Step Methodology

Step 1: Synthesis of N-Butylmaleamic Acid

-

In a clean, dry round-bottom flask, dissolve maleic anhydride in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of n-butylamine to the stirred solution. A precipitate of N-butylmaleamic acid will form.[4]

-

Continue stirring for 30-60 minutes at room temperature.

-

Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.

-

Dry the N-butylmaleamic acid in a vacuum oven.

Step 2: Cyclodehydration to this compound

-

In a separate round-bottom flask equipped with a magnetic stirrer and condenser, add the dried N-butylmaleamic acid, anhydrous sodium acetate, and acetic anhydride.[8]

-

Heat the mixture to 85-90°C for 30 minutes.[8]

-

Cool the reaction mixture and pour it into cold water.

-

An oily layer of this compound will separate.

-

Extract the aqueous layer with dichloromethane.[8]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound as an oil.[8]

Protocol 2: Azeotropic Dehydration using p-Toluenesulfonic Acid

This protocol is suitable for larger scale preparations and utilizes a Dean-Stark apparatus for efficient water removal.[7]

3.2.1. Materials and Equipment

| Reagent/Equipment | Specification |

| Maleic Anhydride | Reagent Grade, ≥99% |

| n-Butylamine | Reagent Grade, ≥99% |

| Toluene | Anhydrous |

| p-Toluenesulfonic acid | Monohydrate |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Dean-Stark apparatus | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator |

3.2.2. Step-by-Step Methodology

-

In a round-bottom flask, dissolve maleic anhydride in toluene.

-

Slowly add an equimolar amount of n-butylamine to the stirred solution. The formation of N-butylmaleamic acid will occur in situ.[5][7]

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.[7]

-

Fit the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield this compound.

Experimental Workflow Visualization

Caption: Experimental workflows for the synthesis of this compound.

Process Optimization and Key Parameters

To ensure a high yield and purity of this compound, several parameters should be carefully controlled:

| Parameter | Importance | Recommended Range/Condition | Rationale |

| Purity of Reactants | High | ≥99% | Impurities in maleic anhydride or n-butylamine can lead to side reactions and lower the yield and purity of the final product. |

| Stoichiometry | High | Equimolar amounts of maleic anhydride and n-butylamine | An excess of either reactant can lead to purification challenges and potential side reactions. |

| Reaction Temperature | Critical | Step 1: 0°C to room temp. Step 2 (Protocol 1): 85-90°C. Step 2 (Protocol 2): Reflux temp of toluene. | The initial amidation is exothermic and cooling helps to control the reaction rate. The cyclodehydration step requires elevated temperatures to proceed at a reasonable rate. |

| Dehydrating Agent | Critical | Protocol 1: Acetic Anhydride. Protocol 2: Azeotropic removal of water. | Efficient removal of water is crucial to drive the equilibrium towards the formation of the imide. |

| Catalyst | High | Protocol 1: Sodium Acetate. Protocol 2: p-Toluenesulfonic acid. | Catalysts increase the rate of the cyclodehydration reaction, reducing reaction times and potentially improving yields. |

Purification and Characterization

The crude this compound obtained from the synthesis is typically an oil and may require further purification depending on the desired application.

Purification Techniques

-

Distillation under reduced pressure: This is an effective method for purifying liquid this compound.

-

Column chromatography: For high-purity applications, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be employed.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the butyl group protons and the vinyl protons of the maleimide ring. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbons, the vinyl carbons, and the carbons of the butyl chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the imide carbonyl groups (around 1700-1770 cm⁻¹) and the C=C double bond will be present.[8] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO₂: 153.18 g/mol ).[1][10] |

Safety Considerations

-

Maleic anhydride is corrosive and a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

n-Butylamine is flammable and corrosive. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

-

Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.

-

Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from maleic anhydride and n-butylamine is a robust and versatile chemical transformation. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently produce this valuable intermediate in high yield and purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of this compound in various fields of chemical and materials science.

References

- 1. CAS 2973-09-3: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 10. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Butylmaleimide CAS number and safety data sheet

An In-Depth Technical Guide to N-Butylmaleimide for Researchers and Drug Development Professionals

Introduction to this compound

This compound is a chemical compound belonging to the maleimide family, characterized by a pyrrole-2,5-dione ring substituted with a butyl group at the nitrogen atom. Its unique chemical structure, particularly the electrophilic double bond within the maleimide ring, makes it a valuable reagent in organic synthesis and bioconjugation. For researchers and professionals in drug development, this compound serves as a critical building block and crosslinking agent, enabling the precise modification of biomolecules.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 2973-09-3 .[1] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safety protocols, offering a technical resource for its effective and safe utilization in a laboratory setting.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2973-09-3 | [1][2] |

| Molecular Formula | C8H11NO2 | [1][2] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | 1-butyl-1H-pyrrole-2,5-dione | [1] |

| Appearance | Oil | [3] |

Synthesis of this compound

This compound is typically synthesized in a two-step process from readily available starting materials: maleic anhydride and n-butylamine.[3][4] The first step involves the formation of N-butylmaleamic acid through the reaction of maleic anhydride with n-butylamine.[3] The subsequent step is a cyclodehydration of the amic acid to yield the final this compound product. This dehydration is often facilitated by a dehydrating agent like acetic anhydride in the presence of a catalyst such as sodium acetate.[3]

Experimental Protocol for the Synthesis of this compound

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting.

Step 1: Formation of N-Butylmaleamic Acid

-

React maleic anhydride with n-butylamine. The specific conditions for this reaction, such as solvent and temperature, can be optimized based on the desired yield and purity.[3]

Step 2: Cyclodehydration to this compound

-

Prepare a mixture of the N-butylmaleamic acid (0.07 mol), anhydrous sodium acetate (2.7 g), and acetic anhydride (29 mL).[3]

-

Heat the mixture to a temperature between 85°C and 90°C for 30 minutes.[3]

-

Cool the solution to 40°C and then pour it into 55 mL of water.[3]

-

Stir the layers at room temperature for 15 minutes, then dilute the mixture to 275 mL. A dark oil should precipitate.[3]

-

Extract the product with 100 mL of dichloromethane (CH2Cl2), followed by another 25 mL of CH2Cl2.[3]

-

Evaporate the solvent to obtain this compound as an oil.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The reactivity of the maleimide group is the cornerstone of its utility in scientific research, particularly in the field of bioconjugation. Maleimides are highly selective for sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[5] This specificity allows for the precise attachment of molecules to biomolecules under mild conditions, which is crucial for developing targeted therapeutics like antibody-drug conjugates (ADCs).[6]

The Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring, resulting in a stable thioether linkage. This reaction is highly efficient at physiological pH and temperature, making it ideal for modifying sensitive biological molecules.

Conceptual Diagram of Michael Addition

Caption: Michael addition of this compound with a thiol.

In drug development, this compound can be incorporated into linker molecules that connect a potent drug to a targeting moiety, such as an antibody.[6] This targeted delivery system enhances the therapeutic efficacy of the drug by concentrating it at the site of action (e.g., a tumor), while minimizing off-target toxicity to healthy tissues.[6]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) provides comprehensive information on its potential hazards and safe handling procedures.[2]

Summary of Safety Information

-

Hazards :

-

Precautionary Measures :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

-

Handling :

-

Storage :

For detailed information, always consult the most current Safety Data Sheet provided by the supplier.

Conclusion

This compound is a versatile and important chemical for researchers and professionals in drug development. Its well-defined reactivity, particularly with thiol groups, makes it an invaluable tool for bioconjugation and the construction of targeted drug delivery systems. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount to leveraging its full potential in the laboratory. By adhering to the guidelines and protocols outlined in this guide, scientists can effectively and safely incorporate this compound into their research and development workflows.

References

- 1. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Spectroscopic Guide to N-Butylmaleimide for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic signature of N-Butylmaleimide, a key reagent and building block in bioconjugation, polymer chemistry, and pharmaceutical development. Understanding the precise spectroscopic characteristics of this molecule is paramount for reaction monitoring, quality control, and structural elucidation in these advanced applications. This document offers a holistic view, combining expertly interpreted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with practical, field-tested insights into data acquisition and interpretation.

The Molecular Blueprint: Understanding this compound's Structure

This compound belongs to the class of N-substituted maleimides, which are characterized by a reactive double bond within a five-membered dicarbonyl ring system. This electrophilic double bond is highly susceptible to nucleophilic attack, particularly from thiol groups in proteins, making this compound an invaluable tool for cysteine-specific bioconjugation. The n-butyl group imparts hydrophobicity, influencing the solubility and reactivity of the molecule. A thorough spectroscopic analysis is essential to confirm the integrity of this structure, ensuring its suitability for downstream applications.

// Atom nodes N [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="-2.2,-0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="2.2,-0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C5 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="0,-2.2!", fontcolor="#202124"]; C7 [label="C", pos="0,-3.2!", fontcolor="#202124"]; C8 [label="C", pos="0,-4.2!", fontcolor="#202124"]; H1 [label="H", pos="-1.7,1!", fontcolor="#5F6368"]; H2 [label="H", pos="1.7,1!", fontcolor="#5F6368"];

// Bonds N -- C2; N -- C3; C1 -- C2 [style=double]; C3 -- C4; C1 -- C4; C2 -- O1 [style=double]; C3 -- O2 [style=double]; N -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C1 -- H1; C4 -- H2;

// Atom labels label_C1 [label="β-C", pos="-1.5, -0.8!"]; label_C4 [label="β-C", pos="1.5, -0.8!"]; label_C2 [label="α-C (C=O)", pos="-1.8, 0.5!"]; label_C3 [label="α-C (C=O)", pos="1.8, 0.5!"]; label_N [label="N", pos="-0.3, 0!"]; label_C5 [label="C1'", pos="0.4, -1.2!"]; label_C6 [label="C2'", pos="0.4, -2.2!"]; label_C7 [label="C3'", pos="0.4, -3.2!"]; label_C8 [label="C4'", pos="0.4, -4.2!"];

}

Figure 1: Structure of this compound with key atoms labeled.Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the magnetic environments of its constituent protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the maleimide ring and the n-butyl chain. The chemical shifts (δ), multiplicities, and integration values are diagnostic of the molecule's structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Maleimide (=CH) | 6.66 | Singlet (s) | 2H |

| N-CH₂ (C1') | 3.51 | Triplet (t) | 2H |

| N-CH₂-CH₂ (C2') | 1.57 | Multiplet (m) | 2H |

| N-(CH₂)₂-CH₂ (C3') | 1.30 | Multiplet (m) | 2H |

| CH₃ (C4') | 0.92 | Triplet (t) | 3H |

| Data acquired in CDCl₃ at 500 MHz.[1] |

Interpretation:

-

Maleimide Protons (δ 6.66): The two protons on the double bond of the maleimide ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet, a hallmark of the maleimide core. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups.

-

N-Methylene Protons (δ 3.51): The methylene group directly attached to the nitrogen atom is significantly deshielded by the electron-withdrawing imide functionality, resulting in a downfield chemical shift. The signal appears as a triplet due to coupling with the adjacent methylene protons.

-

Butyl Chain Protons (δ 1.57, 1.30, 0.92): The remaining protons of the n-butyl chain exhibit typical aliphatic chemical shifts. The terminal methyl group appears as a triplet, characteristic of a -CH₂-CH₃ moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170.9 |

| Olefinic (=CH) | ~134.0 |

| N-CH₂ (C1') | ~37.7 |

| N-CH₂-CH₂ (C2') | ~30.1 |

| N-(CH₂)₂-CH₂ (C3') | ~20.0 |

| CH₃ (C4') | ~13.7 |

| Estimated values based on data for N-propylmaleimide and N-hexylmaleimide in CDCl₃ at 125 MHz.[1] |

Interpretation:

-

Carbonyl Carbons (δ ~170.9): The two carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum, which is characteristic of imide carbonyls.

-

Olefinic Carbons (δ ~134.0): The carbons of the double bond resonate in the typical olefinic region.

-

Butyl Chain Carbons (δ ~37.7 - 13.7): The carbons of the n-butyl chain show predictable chemical shifts for aliphatic carbons, with the carbon directly attached to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the stretching and bending vibrations of the imide and alkene moieties.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkene) | ~3100 - 3000 | Medium |

| C-H stretch (alkane) | ~2960 - 2850 | Strong |

| C=O stretch (imide) | ~1770 - 1700 (asymmetric and symmetric) | Strong, two bands |

| C=C stretch (alkene) | ~1640 | Medium |

| C-N stretch | ~1400 - 1300 | Medium-Strong |

| Data obtained from various spectroscopic databases.[2] |

Interpretation:

-

C=O Stretching: The most prominent feature in the IR spectrum is the pair of strong absorption bands for the carbonyl groups of the imide. The asymmetric and symmetric stretching vibrations often appear as two distinct peaks.

-

C-H Stretching: The spectrum shows both sp² C-H stretching from the alkene protons and sp³ C-H stretching from the butyl chain.

-

C=C Stretching: A medium intensity band corresponding to the stretching of the carbon-carbon double bond in the maleimide ring is also observed.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of this compound and offers insights into its fragmentation patterns under ionization, which can aid in structural confirmation.

| m/z | Assignment | Notes |

| 153 | [M]⁺ | Molecular ion |

| 111 | [M - C₃H₆]⁺ | Loss of propene |

| 110 | [M - C₃H₇]⁺ | Loss of propyl radical |

| Data sourced from PubChem.[2] |

Interpretation:

-

Molecular Ion ([M]⁺): The peak at m/z 153 corresponds to the molecular weight of this compound (C₈H₁₁NO₂). The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.

-

Fragmentation: The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for N-alkylmaleimides involve cleavage of the alkyl chain. The loss of propene (42 Da) or a propyl radical (43 Da) from the butyl chain are plausible fragmentation pathways leading to the observed ions at m/z 111 and 110, respectively.

M [label="this compound\n[C8H11NO2]˙+\nm/z = 153", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; F1 [label="[M - C3H6]˙+\nm/z = 111", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; F2 [label="[M - C3H7]˙\nm/z = 110", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

M -> F1 [label="- C3H6"]; M -> F2 [label="- •C3H7"]; }

Figure 2: Simplified fragmentation pathway of this compound.Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set an appropriate spectral width and acquisition time. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical entity, ensuring the success of their scientific endeavors.

References

-

PubChem. N-tert-Butylmaleimide. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the N-Butylmaleimide Reaction with Thiols

<

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a foundational technique in modern chemical biology, drug development, and materials science. Among the arsenal of bioconjugation strategies, the Michael addition reaction between a maleimide and a thiol stands as one of the most robust and widely adopted methods.[1] Its popularity stems from its high chemoselectivity, rapid kinetics under mild, physiological conditions, and the formation of a relatively stable thioether bond.[1] This guide provides a technical overview of the core principles, critical parameters, and detailed protocols associated with the N-butylmaleimide-thiol reaction, designed to equip researchers with the knowledge for successful and reproducible implementation.

The Core Mechanism: A Thiol-Michael Addition

The reaction between this compound and a thiol-containing compound (R-SH) proceeds through a classic conjugate addition, specifically a Michael addition reaction. The key to this reaction is the nucleophilic character of the thiol group, particularly in its deprotonated thiolate anion form (R-S⁻), and the electrophilic nature of the carbon-carbon double bond in the maleimide ring.

The mechanism unfolds as follows:

-

Thiol Deprotonation: The reaction is highly dependent on the presence of the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH). The concentration of the thiolate is governed by the pKa of the thiol and the pH of the reaction medium.

-

Nucleophilic Attack: The thiolate anion attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system within the maleimide ring.[1] This step is highly favorable due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2]

-

Protonation: The resulting carbanion intermediate is rapidly protonated by a proton source in the medium (e.g., water or buffer components), yielding a stable succinimidyl thioether conjugate.

The overall reaction is considered a "click chemistry" reaction due to its efficiency, high yields, and selectivity under mild conditions.[1][3]

Caption: Mechanism of the Thiol-Maleimide Michael Addition.

Critical Reaction Parameters: The Key to Success

The efficiency, selectivity, and stability of the final conjugate are critically dependent on several experimental parameters. Understanding and controlling these factors is paramount for reproducible results.

The Decisive Role of pH

The pH of the reaction buffer is the most critical parameter influencing the maleimide-thiol conjugation.[3]

-

Optimal Range: The ideal pH range for a selective and efficient reaction is 6.5 to 7.5 .[4][5][6]

-

Below pH 6.5: The reaction rate slows considerably. This is because the thiol group (pKa typically 8-9) remains largely protonated, reducing the concentration of the highly reactive thiolate anion nucleophile.[3]

-

Above pH 7.5: Two significant side reactions become problematic. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[5][6][7] Secondly, the reaction loses its chemoselectivity as primary amines (e.g., the ε-amino group of lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity within the optimal range.[4][6]

| pH Range | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Amine Reactivity (Side Reaction) | Recommendation |

| < 6.5 | Low (Thiol is protonated) | High | Negligible | Suboptimal; slow reaction rate |

| 6.5 - 7.5 | High (Optimal balance) | Good | Low | Highly Recommended |

| > 7.5 | High | Decreasing (Hydrolysis increases) | Increasing | Not Recommended; loss of selectivity and yield |

Table 1: pH-Dependence of Maleimide Reactions. Data synthesized from multiple sources.[4][5][6]

Solvent and Temperature Considerations

The reaction proceeds well in aqueous buffers, which are ideal for bioconjugation. In polar aprotic solvents like DMSO or DMF, the reaction can also proceed efficiently, often without a catalyst, as the solvent helps stabilize the thiolate ion.[4] It is common practice to prepare a concentrated stock solution of the this compound reagent in anhydrous DMSO or DMF and add it to the aqueous reaction buffer containing the thiol.[5]

Regarding temperature, reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[3][8] Lower temperatures can be beneficial for sensitive proteins to minimize degradation, while slightly higher temperatures (up to 37°C) can accelerate the reaction, though this may not be suitable for all biomolecules.[3]

Potential Side Reactions and Stability Challenges

While the maleimide-thiol reaction is highly efficient, an awareness of potential side reactions and conjugate stability issues is crucial for troubleshooting and advanced applications, particularly in drug development.

Maleimide Hydrolysis

As mentioned, the maleimide ring can be opened by hydrolysis, a reaction that is accelerated at higher pH and temperatures.[4][6] This forms an unreactive maleamic acid, which can no longer participate in the Michael addition.[5] To mitigate this, it is imperative to use freshly prepared aqueous solutions of maleimide reagents and to maintain the reaction pH within the recommended 6.5-7.5 range.[5][6]

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed in the initial conjugation is not completely irreversible. It can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols, such as glutathione, which is abundant in the cellular cytoplasm.[7][9][10] This can lead to "payload migration," where the conjugated molecule is transferred from its intended target to other thiol-containing species, a significant concern for the stability of antibody-drug conjugates (ADCs).[7]

N-Terminal Cysteine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the initial succinimidyl thioether adduct can undergo a spontaneous intramolecular rearrangement. The free N-terminal amine attacks a carbonyl group of the succinimide ring, leading to the formation of a more stable, six-membered thiazine ring.[11][12] The rate of this rearrangement is also pH-dependent, increasing at basic pH.[11][12] While this can be an unexpected side reaction, it can also be leveraged to create a more stable, irreversible linkage.[10]

Caption: Key reaction pathways for maleimides.

Experimental Protocol: Monitoring Thiol Consumption

To ensure a successful conjugation reaction, it is often necessary to quantify the amount of free thiol before, during, and after the reaction. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) provides a simple and reliable colorimetric method for this purpose.[13]

Principle of Ellman's Assay

DTNB reacts stoichiometrically with free sulfhydryl groups to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[13][14] The TNB²⁻ ion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[13][14] The molar extinction coefficient of TNB²⁻ is 14,150 M⁻¹cm⁻¹.[13][14] By measuring the decrease in free thiols over time, one can monitor the progress of the conjugation reaction.

Step-by-Step Protocol for Reaction Monitoring

This protocol outlines a general workflow for conjugating a thiol-containing protein with this compound and monitoring its progress.

Caption: Workflow for maleimide conjugation and monitoring.

Materials:

-

Thiol-containing protein or peptide

-

This compound

-

Anhydrous DMSO or DMF

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)[8]

-

Ellman's Reagent (DTNB)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol, optional)[3]

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[8]

Procedure:

-

Preparation:

-

Initiate Conjugation:

-

Incubation:

-

Monitoring (via Ellman's Assay):

-

At various time points (e.g., t=0, 15, 30, 60, 120 min), take a small aliquot of the reaction mixture.

-

Add the aliquot to a solution of Ellman's reagent in a separate buffer (a buffer at pH 8.0 is often used for the assay itself to ensure rapid reaction with DTNB).[14]

-

Measure the absorbance at 412 nm using a spectrophotometer.[14]

-

Calculate the concentration of remaining free thiol. The reaction is complete when the free thiol concentration stabilizes at a minimum value.

-

-

Quenching and Purification:

-

Characterization and Storage:

Conclusion

The reaction of this compound with thiols is a powerful and versatile tool for bioconjugation. Its high selectivity, rapid kinetics, and mild reaction conditions have cemented its role in the development of complex biomolecules, from fluorescently labeled proteins for basic research to sophisticated antibody-drug conjugates for targeted therapeutics. A thorough understanding of the underlying Michael addition mechanism and the critical influence of pH is essential for maximizing yield, ensuring selectivity, and achieving reproducible results. By carefully controlling reaction parameters and being mindful of potential side reactions, researchers can effectively harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DSpace [udspace.udel.edu]

- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 14. broadpharm.com [broadpharm.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. bioacts.com [bioacts.com]

- 17. biotium.com [biotium.com]

An In-depth Technical Guide to N-Butylmaleimide Derivatives and Their Basic Characteristics

This guide provides a comprehensive overview of N-butylmaleimide derivatives, covering their fundamental chemical properties, synthesis, and critical role in the advancement of bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who seek to leverage the unique reactivity of these compounds.

Introduction: The Versatility of the Maleimide Moiety

Maleimides are a class of organic compounds characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups. Their significance in bioconjugation stems from the high reactivity of the carbon-carbon double bond within the maleimide ring towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1] This reaction, a Michael addition, forms a stable thioether bond, providing a robust method for covalently linking molecules.[2][3]

This compound and its derivatives are a subset of maleimides where a butyl group is attached to the nitrogen atom. This alkyl substitution influences the physicochemical properties of the maleimide, such as its solubility and steric profile, making this compound derivatives valuable tools in the design of bioconjugates, including antibody-drug conjugates (ADCs).[4][5]

Core Physicochemical Characteristics of this compound

The fundamental properties of this compound dictate its behavior in chemical reactions and its suitability for various applications.

| Property | Value | Source |

| Chemical Formula | C8H11NO2 | [6][7] |

| Molecular Weight | 153.18 g/mol | [6] |

| Appearance | Colorless to pale yellow solid or liquid | [7][8] |

| Solubility | Soluble in organic solvents (e.g., acetone, chloroform, DMSO); limited solubility in water | [7][8] |

| IUPAC Name | 1-butylpyrrole-2,5-dione | [6] |

| CAS Number | 2973-09-3 | [6][7] |

Table 1: Key Physicochemical Properties of this compound.

The reactivity of the maleimide double bond is a key characteristic, enabling its participation in Michael addition reactions with nucleophiles, most notably thiols.[7]

Synthesis of N-Substituted Maleimide Derivatives

The synthesis of N-substituted maleimides, including this compound, typically involves a two-step process.

General Synthesis Pathway

The most common route begins with the reaction of maleic anhydride with a primary amine, in this case, butylamine, to form a maleamic acid intermediate.[9] Subsequent dehydration of the maleamic acid, often facilitated by a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, leads to the cyclization and formation of the N-substituted maleimide.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Maleic Anhydride

-

n-Butylamine

-

Dichloromethane (CH2Cl2)

-

Dimethyl Sulphate

-

Sodium Carbonate (Na2CO3)

-

Tetrabutylammonium Bromide (TBAB)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Formation of Maleamic Acid: Dissolve equimolar amounts of maleic anhydride and n-butylamine in dichloromethane at room temperature. Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The resulting N-butylmaleamic acid will precipitate and can be collected.

-

Cyclization to Maleimide: To the N-butylmaleamic acid, add dimethyl sulphate, sodium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB). Stir the reaction mixture at room temperature for approximately 8 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

The Thiol-Maleimide Reaction: A Cornerstone of Bioconjugation

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, valued for its high efficiency and selectivity.[2][11] This reaction is often referred to as a "click chemistry" reaction due to its rapid kinetics and mild reaction conditions.[3][11]

Reaction Mechanism

The thiol-maleimide reaction proceeds via a Michael addition mechanism.[11] The thiol group, typically from a cysteine residue in a protein, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable succinimidyl thioether linkage.[11]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[3]

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate.[12][13] This can be a concern for the in vivo stability of bioconjugates, as endogenous thiols like glutathione can compete in thiol exchange reactions.[13][14]

Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:

-

Hydrolysis of the Succinimide Ring: Hydrolysis of the succinimide ring in the thioether adduct leads to a ring-opened product that is significantly more stable and resistant to cleavage.[12][15] This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[12][15]

-

Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure.[11][16] This thiazine linker has been shown to degrade much slower and be less susceptible to thiol exchange reactions compared to the standard succinimidyl thioether linker.[16]

-

Use of N-Aryl Maleimides: N-aryl maleimides have been shown to form more stable antibody conjugates.[5] The aromatic ring enhances the stability of the thiosuccinimide linkage, reducing deconjugation in serum.[5]

Applications in Drug Development

The unique reactivity of this compound derivatives makes them invaluable in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells. They consist of a monoclonal antibody that targets a specific antigen on tumor cells, a cytotoxic payload, and a chemical linker that connects the two. Maleimide chemistry is a widely used method for attaching the drug to the antibody via cysteine residues.[2][13]

The stability of the linker is a critical factor in the efficacy and safety of an ADC. Premature release of the drug in circulation can lead to off-target toxicity, while a linker that is too stable may not release the drug effectively at the target site.[13] The ability to modulate the stability of the maleimide-thiol linkage through the strategies discussed above is therefore of great importance in ADC design.

Experimental Protocol: Protein Conjugation with an this compound Derivative

This protocol provides a general framework for conjugating an this compound derivative to a protein containing accessible cysteine residues.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5, degassed)

-

This compound derivative stock solution (e.g., 10 mM in DMSO)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol groups by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[4]

-

Conjugation Reaction: Add the this compound derivative stock solution to the protein solution. A 10-20 fold molar excess of the maleimide derivative over the protein is a common starting point.[4] Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

-

Quenching the Reaction: Add an excess of a free thiol-containing compound to quench any unreacted maleimide.[4]

-

Purification: Purify the protein conjugate from unreacted reagents and byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC).[4]

-

Characterization: Determine the degree of labeling (DOL), which is the average number of maleimide derivative molecules conjugated per protein molecule. This can be achieved using techniques like UV-Vis spectroscopy or mass spectrometry.[1]

Conclusion and Future Perspectives

This compound derivatives are versatile and powerful tools in the field of bioconjugation. Their selective reactivity towards thiols, coupled with the ability to fine-tune the stability of the resulting thioether linkage, has made them indispensable in the development of sophisticated biotherapeutics like ADCs.

Future research will likely focus on the development of novel maleimide derivatives with enhanced stability profiles and tailored reactivity. The exploration of new strategies to further control the site-specificity of conjugation and the development of linkers that are responsive to the tumor microenvironment will continue to drive innovation in targeted drug delivery.

References

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.[12]

-

The Thiol-Maleimide Reaction: A Guide. Bachem.[11]

-

Long-term stabilization of maleimide-thiol conjugates. PubMed.[15]

-

Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed.[16]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition.[13]

-

Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry.[14]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry.[17]

-

Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugate Chemistry.[2]

-

Maleimide Reaction Chemistry. Vector Labs.[3]

-

Thiol Reactions: Maleimide, DTNB Mechanics. StudySmarter.[18]

-

This compound. PubChem.[6]

-

N-tert-Butylmaleimide 97 4144-22-3. Sigma-Aldrich.

-

Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.[10]

-

CAS 4144-22-3: N-tert-butylmaleimide. CymitQuimica.[8]

-

CAS 2973-09-3: this compound. CymitQuimica.[7]

-

N-tert-Butylmaleimide. PubChem.[19]

-

A facile synthesis of N-substituted maleimides. Indian Journal of Chemistry.

-

Application Notes and Protocols for Bioconjugation Using N-[4-(2-Benzimidazolyl)phenyl]maleimide (BIPM). Benchchem.[1]

-

Process for the preparation of N-substituted maleimides. European Patent Office.[9]

-

The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.[20]

-

The Chemistry of Maleimide and Its Derivatives. I. N-Carbamylmaleimide. The Journal of Organic Chemistry.[21]

-

Synthesis and biological activity of some maleimide derivatives. ResearchGate.[22]

-

Synthesis of new biological active derivatives and their polymers based on N-substituted Maleimide. ResearchGate.[23]

-

One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. Angewandte Chemie International Edition.[24]

-

Mastering Bioconjugation: A Guide to NHS Ester-Maleimide Chemistry. BroadPharm.[25]

-

Application Notes and Protocols for Bioconjugation Using N-Cyclohexylmaleimide Derivatives. Benchchem.[4]

-

Nanomaterial Bioconjugation Techniques. Sigma-Aldrich.[26]

-

Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.[5]

-

New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. ResearchGate.[27]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Bioconjugate Chemistry.[28]

-

Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. MDPI.[29]

-

Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.[30]

-

Advanced Protein Conjugation Techniques. BOC Sciences.[]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2973-09-3: this compound | CymitQuimica [cymitquimica.com]

- 8. CAS 4144-22-3: N-tert-butylmaleimide | CymitQuimica [cymitquimica.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. N-tert-Butylmaleimide | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. Nanomaterial Bioconjugation Techniques [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 29. mdpi.com [mdpi.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

Quantum yield of N-Butylmaleimide photocycloaddition

An In-depth Technical Guide to the Quantum Yield of N-Butylmaleimide Photocycloaddition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The [2+2] photocycloaddition of N-substituted maleimides is a powerful transformation in organic synthesis, enabling the construction of complex cyclobutane scaffolds prevalent in numerous biologically active molecules. The efficiency of such photochemical reactions is quantified by the quantum yield (Φ), a critical parameter for reaction optimization, scalability, and mechanistic understanding. This guide provides a comprehensive technical overview of the quantum yield of this compound photocycloaddition. We delve into the underlying photochemical mechanism, present established quantum yield values, and offer a detailed, field-proven protocol for its experimental determination using chemical actinometry. This document is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize and characterize this important photochemical reaction.

Introduction: The Synthetic Utility of Maleimide Photocycloadditions

Light-mediated reactions have emerged as a cornerstone of modern organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods.[1] Among these, the [2+2] photocycloaddition stands out as a robust method for the formation of four-membered rings. Maleimides, in particular, are versatile substrates for these reactions, serving as key building blocks in the synthesis of intricate molecular architectures.[2][3] The resulting cyclobutane-fused bicyclic scaffolds are features of various natural products and are of significant interest in medicinal chemistry and materials science.

This compound, as a representative N-alkyl maleimide, undergoes [2+2] photocycloaddition with alkenes upon direct irradiation, a process that is synthetically attractive due to the absence of an external photocatalyst.[1][4] Understanding the efficiency of this light-induced process is paramount for its practical application. The quantum yield (Φ) provides this crucial measure of efficiency, defining the number of desired events (i.e., product formation) that occur per photon absorbed.[5][6] A thorough understanding and accurate determination of this value are indispensable for rational reaction design and process development in both academic and industrial settings.

Fundamentals of Quantum Yield in Photochemistry

The quantum yield (Φ) is the definitive metric for the efficiency of a photochemical process.[7] It is a dimensionless quantity defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system within the same timeframe.[5]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

-

Interpretation of Quantum Yield Values:

-

Φ < 1: This is the most common scenario in single-step reactions, indicating that not every absorbed photon leads to the desired chemical transformation. Competing non-radiative decay pathways (like internal conversion or intersystem crossing back to the ground state) and radiative pathways (like fluorescence or phosphorescence) reduce the overall efficiency.[5]

-

Φ = 1: This represents a perfectly efficient photochemical reaction where every absorbed photon results in the formation of one product molecule.[5]

-

Φ > 1: Values greater than one are indicative of a chain reaction mechanism, where the initial photochemical event initiates a series of subsequent thermal reactions that consume additional reactant molecules.[5]

-

For the photocycloaddition of this compound, the quantum yield is a direct reflection of the efficiency of the excited state to proceed through the productive reaction pathway versus deactivating through competing processes.

Photochemical Mechanism of N-Alkyl Maleimide [2+2] Cycloaddition

The photochemical behavior of N-substituted maleimides is highly dependent on the nature of the N-substituent. N-alkyl maleimides, such as this compound, possess an adequate triplet quantum yield (the efficiency of forming the triplet excited state from the singlet excited state), which allows the cycloaddition to proceed upon direct irradiation without the need for a photosensitizer.[1][8]

The generally accepted mechanism proceeds as follows:

-

Excitation: Upon absorption of a photon (typically in the UVA range, e.g., 370 nm), the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state (S₁) undergoes efficient intersystem crossing to the more stable triplet state (T₁). N-alkyl maleimides have triplet quantum yields measured in the range of 0.03-0.07.[4][8]

-

Reaction with Alkene: The triplet-excited maleimide (T₁) reacts with a ground-state alkene molecule. This addition forms a diradical intermediate.

-

Ring Closure: The diradical intermediate undergoes a second intersystem crossing and subsequent bond formation to yield the final cyclobutane product.[8]

This mechanism is distinct from that of N-aryl maleimides, which often have a triplet quantum yield near zero and thus require an external photosensitizer to facilitate the reaction via energy transfer.[1][2]

Caption: Mechanism of direct photocycloaddition for N-Alkyl Maleimides.

Quantum Yield Data for N-Alkyl Maleimide Photocycloaddition

Direct measurement of the quantum yield for this compound photocycloaddition has been reported in the literature. These values provide a quantitative benchmark for the reaction's efficiency and serve as a crucial comparison point for researchers developing new photochemical methodologies.

A study on intramolecular thiomaleimide photocycloadditions used the intermolecular reaction of this compound as a control, providing a precise quantum yield value.[3][9]

| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| This compound | Dichloromethane (DCM) | 365 | 0.060 ± 0.004 | [3][9] |

| This compound | Acetonitrile (MeCN) | 365 | 0.019 | [3][9] |

| N-Ethylmaleimide | - | - | ~0.07 (Triplet Yield) | [1][4] |

| N-Methylmaleimide | - | - | ~0.03 (Triplet Yield) | [1] |

The data clearly indicates a solvent-dependent efficiency, with the reaction being approximately three times more efficient in dichloromethane compared to acetonitrile. This highlights the importance of solvent selection in optimizing photochemical reactions.

Experimental Determination of Quantum Yield: A Detailed Protocol

The determination of a photochemical quantum yield requires two key measurements: the rate of the reaction (moles of reactant consumed or product formed per unit time) and the flux of photons entering the reaction solution (einsteins, or moles of photons, per unit time).[10][11] The most common and reliable method for measuring photon flux is chemical actinometry.[12][13]

This protocol describes the determination of the quantum yield of this compound photocycloaddition using potassium ferrioxalate as a chemical actinometer, which is highly suitable for the UVA wavelengths used to excite N-alkyl maleimides.[12][14]

Principle of Chemical Actinometry